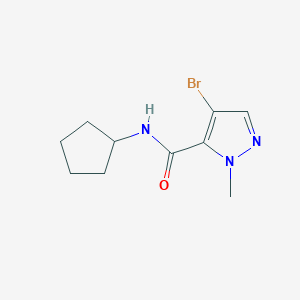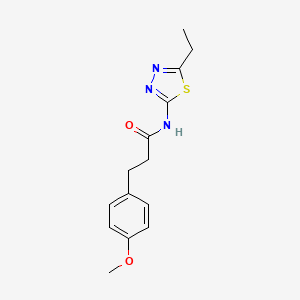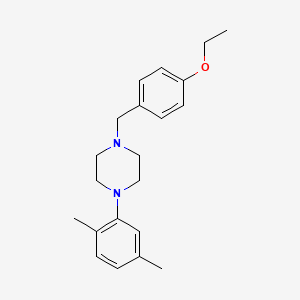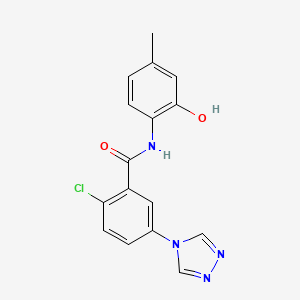
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and the urinary bladder. Activation of β3-adrenergic receptors leads to increased lipolysis, glucose uptake, and thermogenesis in adipose tissue. Additionally, activation of β3-adrenergic receptors in the urinary bladder leads to relaxation of the detrusor muscle, making it a potential treatment for urinary incontinence.
Biochemical and Physiological Effects:
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in adipose tissue, leading to improved glucose metabolism. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cardiac function by reducing oxidative stress and inflammation.
実験室実験の利点と制限
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a highly selective β3-adrenergic receptor agonist, making it a useful tool for studying the function of β3-adrenergic receptors. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have low toxicity and good bioavailability, making it suitable for in vivo experiments. However, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in long-term experiments. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has limited solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is to explore its potential as a treatment for type 2 diabetes, cardiovascular diseases, and urinary incontinence in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. Furthermore, the development of novel β3-adrenergic receptor agonists with improved pharmacokinetic properties may lead to the development of more effective treatments for various diseases.
合成法
The synthesis of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide as a white solid with a purity of over 99%. This method has been optimized to ensure reproducibility and scalability for large-scale synthesis.
科学的研究の応用
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a beneficial effect on insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes. Additionally, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a protective effect on the heart, making it a potential treatment for cardiovascular diseases.
特性
IUPAC Name |
4-bromo-N-cyclopentyl-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-14-9(8(11)6-12-14)10(15)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTBXWJZDPHDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)

![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5821181.png)
![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)

![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)